Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-3-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-14-10-6-7-11-15(14)18(16(12)17(19)22-2)23(20,21)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTNIHOWFSLUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151564 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-methyl-1-(phenylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055840-89-4 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-methyl-1-(phenylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055840-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 3-methyl-1-(phenylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Methyl Indole-2-Carboxylate
The Hemetsberger-Knittel reaction provides a robust pathway to indole-2-carboxylates, which serve as precursors for further functionalization. The synthesis begins with the Knoevenagel condensation of methyl 2-azidoacetate with benzaldehyde derivatives in dimethylformamide (DMF) under basic conditions, yielding methyl 2-azidocinnamate intermediates. Subsequent thermolysis of the azide group at elevated temperatures (120–140°C) in xylene induces cyclization, forming the indole-2-carboxylate scaffold. For instance, methyl indole-2-carboxylate is obtained in 65–75% yield after purification by silica gel chromatography.
C3 Methylation via Alkylation
Introducing the methyl group at position 3 of the indole ring is achieved through electrophilic substitution. Treatment of methyl indole-2-carboxylate with methyl iodide in dimethylformamide at 80°C for 12 hours facilitates regioselective alkylation at C3, yielding methyl 3-methylindole-2-carboxylate. The reaction proceeds via generation of a reactive 3H-indolium intermediate, which undergoes nucleophilic attack by the methyl group. This step typically achieves 60–70% yield, with unreacted starting material recoverable via column chromatography.
N1 Benzenesulfonylation
The final step involves protecting the indole nitrogen (N1) with a benzenesulfonyl group. Methyl 3-methylindole-2-carboxylate is treated with benzenesulfonyl chloride in the presence of sodium hydride (NaH) in dimethylformamide at 0°C to room temperature. The base deprotonates the indole NH, enabling nucleophilic displacement of the chloride from benzenesulfonyl chloride. This reaction proceeds quantitatively within 4–6 hours, yielding the target compound in 85–90% isolated yield after aqueous workup.
Friedel-Crafts Acylation and Reduction Strategy
Friedel-Crafts Acylation at C3
An alternative route begins with Friedel-Crafts acylation of a preformed indole-2-carboxylate. Ethyl indole-2-carboxylate is reacted with acetyl chloride in anhydrous 1,2-dichloroethane using aluminum chloride as a catalyst. The acyl group is introduced regioselectively at C3, forming ethyl 3-acetylindole-2-carboxylate. This step requires reflux conditions (80–90°C) for 2–3 hours and achieves 70–80% yield after purification.
Ketone Reduction to Methyl Group
The 3-acetyl intermediate is reduced to a methyl group using triethylsilane in trifluoroacetic acid (TFA) at 0°C to room temperature. The ketone is converted to a methylene group via hydride transfer, yielding ethyl 3-methylindole-2-carboxylate in 75–85% yield. Excess TFA is neutralized with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.
Esterification and Sulfonylation
The ethyl ester is hydrolyzed to the carboxylic acid using 3N sodium hydroxide in ethanol, followed by re-esterification with methanol under acidic conditions to obtain methyl 3-methylindole-2-carboxylate. Subsequent N1 sulfonylation with benzenesulfonyl chloride, as described in Section 1.3, completes the synthesis.
Direct Alkylation and Subsequent Sulfonylation
C3 Methylation of Indole-2-Carboxylate
Methyl indole-2-carboxylate undergoes direct C3 methylation using methyl iodide in dimethylformamide at 80°C. The reaction exploits the inherent nucleophilicity of the indole C3 position, which is more reactive than the N1 nitrogen under these conditions. After 12 hours, methyl 3-methylindole-2-carboxylate is isolated in 60–65% yield, with minor byproducts arising from over-alkylation.
Protection of N1 Position
The sulfonylation step mirrors earlier methods, employing benzenesulfonyl chloride and sodium hydride in dimethylformamide. Crucially, the reaction must be conducted at 0°C to minimize competing side reactions, such as sulfonation at C3. The target compound is obtained in 88–92% yield after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Hemetsberger-Knittel | High regioselectivity; scalable | Multi-step; requires azide handling | 45–55% |
| Friedel-Crafts Acylation | Robust acylation protocol | Requires harsh reducing conditions | 50–60% |
| Direct Alkylation | Simplified C3 functionalization | Lower yield due to competing byproducts | 40–50% |
The Hemetsberger-Knittel route offers superior regiocontrol but demands careful management of azide intermediates. The Friedel-Crafts approach, while efficient, necessitates stoichiometric aluminum chloride and TFA. Direct alkylation provides operational simplicity but suffers from moderate yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
1. Medicinal Chemistry Applications
The compound has been identified as a potential serotonergic antagonist, suggesting applications in treating psychiatric disorders such as depression and anxiety. Its structural characteristics indicate that it may also exhibit anti-inflammatory and analgesic properties, which could be beneficial in pain management therapies.
2. Interaction Studies
Preliminary studies have shown that the compound interacts with serotonin receptors, influencing neurotransmitter dynamics. Understanding these interactions is crucial for developing targeted therapies that leverage its biological activity.
1. Antiviral Research
Research indicates that indole derivatives, including those similar to the compound, have shown promise as HIV integrase inhibitors. For instance, derivatives of indole-2-carboxylic acid have been optimized to enhance their inhibitory effects against HIV-1 integrase, demonstrating the potential for developing new antiviral therapies .
2. Anti-inflammatory Studies
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the sulfonyl group may enhance these properties, making it a candidate for further studies aimed at understanding its mechanisms in inflammatory pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with various biological receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
The benzenesulfonyl group at the 1-position distinguishes this compound from other indole carboxylates. Comparisons include:
Substituent Variations at the 2- and 3-Positions
Variations in carboxylate positioning and methyl substitution are critical for biological activity:
Key Insight : The 2-carboxylate and 3-methyl groups in the target compound may optimize interactions with hydrophobic enzyme pockets compared to 3-carboxylate analogs .
Halogen-Substituted Analogs
Halogenation at the 5-position is a common modification:
Key Insight : Halogens improve electrophilicity and binding to biological targets, but the benzenesulfonyl group in the target compound offers a unique steric and electronic profile .
Biological Activity
Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate (CAS: 2055840-89-4) is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H15NO4S
- Molecular Weight : 329.37 g/mol
- IUPAC Name : methyl 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxylate
- Purity : 97%
The compound features an indole core structure, which is significant for its biological activity. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Indole derivatives often act as inhibitors of various enzymes. For instance, research has shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a crucial enzyme for viral replication. The binding interactions involve chelation with Mg²⁺ ions in the active site of the enzyme .
- Antioxidant Activity : Compounds in the indole family have demonstrated antioxidant properties, which can protect cells from oxidative stress and related damage.
- Cellular Signaling Modulation : Indole derivatives can influence multiple signaling pathways within cells, potentially leading to effects such as apoptosis in cancer cells by modulating gene expression .
Biological Activity Data
A summary of relevant studies on this compound and related compounds is presented in the following table:
Case Study 1: HIV-1 Integrase Inhibition
In a study focused on indole derivatives, it was found that specific modifications at the C2 and C3 positions of the indole core significantly improved inhibitory activity against HIV-1 integrase. The introduction of halogenated groups at specific positions resulted in IC50 values as low as 0.13 μM, indicating potent inhibitory effects .
Case Study 2: Anticancer Potential
Research on various indole derivatives has shown their ability to induce apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic gene expression. These findings suggest that this compound could exhibit similar properties, warranting further investigation into its anticancer potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate, and how is the product purified?
- Methodological Answer : The synthesis typically involves sulfonylation of a pre-formed indole scaffold. For example, the indole-2-carboxylate precursor is reacted with benzenesulfonyl chloride under basic conditions (e.g., using NaH or pyridine as a base) in anhydrous THF or DCM. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or DMF/water mixtures to achieve high purity (>97%). Key intermediates should be monitored via TLC and characterized by -NMR before proceeding to sulfonylation .
Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?
- Methodological Answer :
- - and -NMR : Confirm substituent positions (e.g., methyl at C3, benzenesulfonyl at N1). The benzenesulfonyl group exhibits distinct aromatic protons at ~7.5–8.0 ppm, while the indole C2-methyl appears as a singlet near 2.4 ppm.
- FT-IR : Validate ester carbonyl (~1700 cm) and sulfonyl S=O stretches (~1350 and 1150 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with accuracy within 2 ppm.
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry .
Advanced Research Questions
Q. How can X-ray crystallography data be refined using SHELXL to resolve disorder in the benzenesulfonyl group?
- Methodological Answer :
- Disorder Modeling : Split the benzenesulfonyl moiety into two or more conformers using PART instructions in SHELXL. Apply occupancy refinement with SUMF constraints to ensure total occupancy = 1.
- Restraints : Use DFIX and SADI commands to maintain reasonable bond lengths and angles for disordered atoms.
- Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps (<1 eÅ) post-refinement. Refer to SHELXL’s "L.S." command for weighting scheme optimization .
Q. What are the key torsion angles and intermolecular interactions observed in the crystal packing of this compound?
- Methodological Answer :
- Torsion Analysis : The dihedral angle between the indole plane and benzenesulfonyl group typically ranges from 75–85°, minimizing steric clashes. The C2-ester group often adopts a coplanar conformation with the indole ring (torsion angle ~5–10°).
- Packing Interactions :
- π-π Stacking : Offset stacking between indole rings (3.5–4.0 Å distances).
- C–H···O Interactions : Between sulfonyl oxygen and adjacent methyl/aromatic C–H groups (2.3–2.5 Å).
- Van der Waals Forces : Drive dense packing due to the bulky benzenesulfonyl group .
Q. How does the benzenesulfonyl group affect the indole ring's conformation and electronic properties compared to non-sulfonylated analogs?
- Methodological Answer :
- Conformational Impact : The electron-withdrawing sulfonyl group reduces indole ring electron density, increasing susceptibility to electrophilic substitution at C5/C6. This is confirmed by comparative -NMR chemical shifts (C2 and C3 carbons deshield by ~3–5 ppm).
- Reactivity Studies : Sulfonylation lowers HOMO energy (by ~0.5 eV via DFT calculations), altering redox behavior. Comparative UV-Vis spectra show bathochromic shifts in sulfonylated derivatives due to extended conjugation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize the compound under anhydrous conditions and compare DSC-measured melting points with literature values.
- Spectroscopic Validation : Cross-validate -NMR peaks (e.g., solvent effects in DMSO- vs. CDCl) and ensure internal standards (e.g., TMS) are correctly referenced.
- Crystallographic Consistency : Compare unit cell parameters (a, b, c, α, β, γ) with deposited CIF files in the Cambridge Structural Database .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
